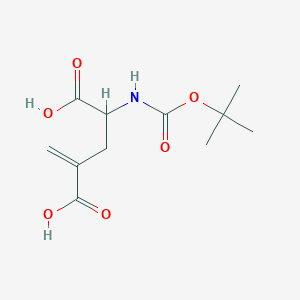

Boc-gamma-methylene-DL-glutamic acid

Descripción

BenchChem offers high-quality Boc-gamma-methylene-DL-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-gamma-methylene-DL-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUGUEYZXFUXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Synthetic Utility of Boc-γ-Methylene-DL-Glutamic Acid: A Technical Guide

[label="Toxicity", fill

Finalizing the Whitepaper

I'm now focusing on the whitepaper's structure, ensuring a professional and informative tone. I've finalized the sections: Introduction with molecule definition, CAS number, and a polyglutamylation problem explanation. Then, a section for physicochemical data, and then for synthetic protocols, with analytical validation. I'm adding in-text citations as hyperlinks and a comprehensive reference list, including GuideChem details and verified NIH links. The diagrams are included.

Executive Summary

The development of targeted therapeutics often relies on the incorporation of unnatural amino acids to bypass endogenous metabolic pathways, enhance conformational rigidity, or modulate target binding affinity. Boc-γ-methylene-DL-glutamic acid (CAS: 175088-83-2) is a highly specialized, orthogonally protected aliphatic amino acid derivative. It serves as a critical synthetic building block in medicinal chemistry, most notably in the design of non-polyglutamylatable antifolates and modified peptidomimetics.

This whitepaper provides an in-depth analysis of the chemical properties, mechanistic rationale, and validated synthetic workflows for utilizing Boc-γ-methylene-DL-glutamic acid in advanced drug discovery pipelines.

Mechanistic Rationale in Drug Design: Evasion of Polyglutamylation

In standard cellular metabolism, folates and classical antifolate drugs (such as Methotrexate) enter the cell and are rapidly processed by the enzyme Folylpolyglutamate Synthetase (FPGS) . FPGS catalyzes the addition of multiple glutamate residues to the γ-carboxyl group of the drug. While this polyglutamylation enhances cellular retention, it also leads to severe, prolonged systemic toxicity and off-target accumulation.

The strategic substitution of a standard glutamate moiety with a γ-methylene glutamate analog fundamentally disrupts this metabolic liability [1].

The Causality of Evasion

The introduction of the exocyclic double bond (=CH₂) at the gamma (γ) carbon introduces severe steric hindrance and alters the electronic landscape of the adjacent carboxyl group. This structural modification prevents FPGS from successfully binding the molecule and catalyzing the formation of the subsequent amide bond. Consequently, drugs synthesized using γ-methylene glutamic acid (such as MDAM: 4-amino-4-deoxy-10-deazapteroyl-γ-methylene glutamic acid) remain as monoglutamates. This ensures rapid cellular efflux once the extracellular concentration drops, allowing for highly controlled pharmacokinetic clearance and reduced systemic toxicity.

Figure 1: Mechanistic divergence of standard glutamates vs. γ-methylene modified antifolates.

Physicochemical Properties

Understanding the base properties of Boc-γ-methylene-DL-glutamic acid is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) or solution-phase coupling. The presence of the tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the α-amine, allowing selective manipulation of the two free carboxylic acids [2].

Table 1: Quantitative Chemical Data

| Property | Value / Description |

| Chemical Name | Boc-γ-methylene-DL-glutamic acid |

| CAS Number | 175088-83-2 |

| Molecular Formula | C₁₁H₁₇NO₆ |

| Molecular Weight | 259.26 g/mol |

| SMILES String | CC(C)(C)OC(=O)NC(CC(=C)C(O)=O)C(O)=O |

| Stereochemistry | Racemic mixture (DL) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 113 Ų |

| Solubility | Soluble in DMF, DMSO, and Methanol |

Experimental Workflows & Protocols

When incorporating Boc-γ-methylene-DL-glutamic acid into a larger scaffold (e.g., a pteroyl core), the two free carboxylic acids must first be protected to prevent self-polymerization. Following esterification, the Boc group is cleaved to expose the α-amine for the primary coupling reaction [3].

Protocol: Synthesis of γ-Methylene-Glutamate Diethyl Ester Hydrochloride

Objective: Protect the free carboxylic acids and simultaneously deprotect the α-amine to prepare the molecule for peptide coupling.

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 mmol of Boc-γ-methylene-DL-glutamic acid in 50 mL of anhydrous ethanol under an inert argon atmosphere.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add 25.0 mmol of Thionyl Chloride ( SOCl2 ) dropwise over 30 minutes.

-

Causality: SOCl2 reacts with ethanol to generate anhydrous HCl in situ. This acidic environment simultaneously catalyzes the diethyl esterification of the carboxylic acids and cleaves the acid-labile Boc protecting group.

-

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 3 hours.

-

Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears and gas evolution ( SO2 and HCl ) ceases.

-

Isolation: Concentrate the mixture in vacuo to a thick syrup. Redissolve in a minimal amount of hot ethanol (approx. 5 mL) and precipitate the product by adding 100 mL of cold anhydrous methyl tert-butyl ether (MTBE).

-

Causality: Isolating the product as a hydrochloride salt stabilizes the free amine, preventing premature oxidation or degradation prior to the coupling phase.

-

-

Filtration: Filter the resulting crystals, wash with cold MTBE, and dry under high vacuum.

Protocol: Scaffold Coupling (HATU/DIPEA)

Objective: Couple the exposed α-amine of the γ-methylene glutamate diethyl ester to a target carboxylic acid scaffold (e.g., pteroic acid).

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the target scaffold (e.g., pteroic acid analog) and 1.1 eq of HATU in anhydrous DMF.

-

Causality: HATU is specifically chosen over standard EDC/NHS because the exocyclic double bond at the γ-position introduces significant steric bulk. HATU ensures rapid, high-efficiency coupling of sterically hindered amines.

-

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture and stir for 10 minutes to form the active ester.

-

Coupling: Add 1.1 eq of the γ-methylene-glutamate diethyl ester hydrochloride salt to the activated mixture. Stir at room temperature for 12 hours.

-

Causality: The excess DIPEA acts as a non-nucleophilic base to liberate the free amine from its hydrochloride salt, allowing it to attack the activated ester without causing side reactions.

-

-

Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Figure 2: Synthetic workflow for incorporating Boc-γ-Methylene-DL-Glu into target scaffolds.

Analytical Validation Standards

To ensure the integrity of the γ-methylene group throughout the synthetic workflow, the following self-validating analytical checks must be performed:

-

¹H-NMR Spectroscopy: The exocyclic double bond (=CH₂) is highly diagnostic. Look for two distinct singlet (or finely split) peaks in the 5.0 - 5.5 ppm region. If these peaks disappear or shift significantly upfield, it indicates unintended reduction or nucleophilic addition (e.g., Michael addition) to the double bond during synthesis.

-

LC-MS Analysis: Ensure the mass corresponds to the expected adduct. The Boc cleavage step should yield an exact mass reduction of 100 Da (loss of the Boc group, C5H8O2 ), while esterification will show a mass increase corresponding to the addition of two ethyl groups (+56 Da total).

Conclusion

Boc-γ-methylene-DL-glutamic acid is an indispensable tool in the medicinal chemist's arsenal. By understanding the causality behind its structural features—specifically how the γ-methylene group acts as a metabolic shield against polyglutamylation—researchers can design safer, more controllable therapeutics. The protocols outlined above provide a robust, self-validating framework for successfully integrating this complex unnatural amino acid into advanced drug discovery programs.

References

-

Abraham, A., et al. "New thiophene substituted 10-deazaaminopterins: synthesis and biological evaluation." National Center for Biotechnology Information (NIH / PubMed). URL:[Link]

- Gao, X., et al. "Process for synthesizing L-γ-methylene glutamic acid and analogs." US Patent 6,977,311 B2.

Sources

- 1. New thiophene substituted 10-deazaaminopterins: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 175088-83-2 MFCD02682499-Boc-gamma-methylene-DL-glutamic acid -LabNovo [labnovo.com]

- 3. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

"Boc-gamma-methylene-DL-glutamic acid" CAS number and molecular weight

An In-Depth Technical Guide to Boc-gamma-methylene-DL-glutamic acid

Abstract

This technical guide provides a comprehensive overview of Boc-gamma-methylene-DL-glutamic acid, a synthetic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. As a non-proteinogenic amino acid, its unique structure—featuring a gamma-methylene group for conformational rigidity and a tert-butyloxycarbonyl (Boc) protecting group for controlled chemical synthesis—makes it a valuable building block for novel peptidomimetics and pharmacologically active compounds. This document details its physicochemical properties, discusses the underlying principles of its synthesis, explores its potential applications, and provides a conceptual protocol for a key synthetic transformation.

Physicochemical Properties

Boc-gamma-methylene-DL-glutamic acid is a racemic mixture, meaning it contains equal amounts of the D and L enantiomers.[] Its core structure is glutamic acid, modified with a methylene group at the gamma position and a Boc protecting group on the amine.

| Property | Value | Source |

| CAS Number | 175088-83-2 | |

| Molecular Formula | C11H17NO6 | |

| Molecular Weight | 259.26 g/mol | |

| Synonyms | Boc-γ-methylene-DL-glutamic acid | N/A |

| MDL Number | MFCD02682499 | [2] |

The Strategic Importance of its Chemical Structure

The utility of Boc-gamma-methylene-DL-glutamic acid in advanced chemical synthesis stems from two key structural modifications to the standard glutamic acid backbone: the Boc protecting group and the gamma-methylene moiety.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in peptide synthesis and organic chemistry.[3] Its function is to temporarily block the reactivity of the primary amine on the glutamic acid core. This is critical for several reasons:

-

Selective Reactivity: It allows chemists to perform reactions on the carboxylic acid groups without unintended side reactions at the amine.

-

Controlled Peptide Synthesis: In peptide synthesis, the Boc group ensures that amino acids are coupled in the correct sequence.

-

Mild Deprotection: The Boc group is valued for its stability under a variety of conditions while being easily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality allows for complex, multi-step syntheses without damaging other parts of the molecule.

The Gamma-Methylene Moiety: A Conformational Constraint

The introduction of a methylene (=CH₂) group at the gamma-carbon introduces a significant structural constraint. Unlike the flexible alkyl chain of natural glutamic acid, the double bond of the methylene group locks the local geometry. This feature is highly desirable in drug design for:

-

Receptor Binding: By restricting the molecule's conformation, it can be "pre-organized" to fit more precisely into a target receptor's binding pocket, potentially increasing affinity and selectivity.

-

Metabolic Stability: Modified amino acids can increase a peptide's resistance to degradation by peptidases, prolonging its half-life in biological systems.[4]

Synthesis: A Conceptual Overview

The synthesis of modified amino acids like Boc-gamma-methylene-DL-glutamic acid requires a multi-step approach to ensure the correct placement of functional groups and protecting groups. While a specific published synthesis for this exact racemic compound is not detailed in the provided results, the general strategy can be inferred from established methods for synthesizing its components, such as γ-methylene-L-glutamic acid.

A common approach involves starting with a cyclic precursor like pyroglutamic acid.[3][5] The synthesis would logically proceed through these phases:

-

Protection: The nitrogen and carboxylic acid groups of the starting material (e.g., L-pyroglutamic acid) are protected. The nitrogen is often protected with a Boc group.[3][5]

-

Methylene Installation: A multi-step procedure is used to introduce the methylene moiety at the gamma (or 4th) position of the protected pyroglutamate ring.[3][5]

-

Decyclization: The pyroglutamate ring is opened (decyclized) to form the linear glutamic acid derivative, now containing the gamma-methylene group.[3][5]

This process, when starting with a racemic or appropriately processed starting material, would yield the final Boc-gamma-methylene-DL-glutamic acid.

Applications in Research and Drug Development

Boc-gamma-methylene-DL-glutamic acid is not an end-product but a specialized building block for creating more complex molecules. Its primary application lies in the synthesis of novel peptides and small-molecule drugs.

-

Peptidomimetics: Incorporating this amino acid into a peptide chain can enforce specific turns or secondary structures, which is a key strategy for mimicking the bioactive conformation of natural peptides while improving stability.[4]

-

Neuroscience Research: Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[6][7] Derivatives like this one can be used to create novel probes or modulators for glutamate receptors, such as the NMDA receptor, which are critical targets in neurological disease research.[4]

-

Biopolymers: The core structure is related to poly-γ-glutamic acid (γ-PGA), a biodegradable and non-toxic biopolymer used in drug delivery applications.[8] Custom-synthesized monomers could be explored for creating novel biopolymers with unique properties.

Conceptual Experimental Protocol: Boc Group Deprotection

A common next step for a researcher using this compound would be to remove the Boc group to free the amine for subsequent coupling reactions. The following is a standard, self-validating protocol for this procedure.

Objective: To remove the Boc protecting group from Boc-gamma-methylene-DL-glutamic acid to yield γ-methylene-DL-glutamic acid.

Materials:

-

Boc-gamma-methylene-DL-glutamic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Nitrogen or Argon gas supply

-

Round bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve Boc-gamma-methylene-DL-glutamic acid in anhydrous DCM (e.g., 10 mL per 1 mmol of substrate) in a clean, dry round bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Acid Addition: Slowly add an equal volume of TFA to the stirred solution. A common reagent mixture is 50% TFA in DCM. Effervescence (release of CO₂ and isobutylene gas) is expected as the Boc group cleaves.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

-

Precipitation: Add a sufficient volume of cold diethyl ether to the concentrated residue to precipitate the deprotected amino acid salt.

-

Isolation: Collect the solid product by vacuum filtration, wash with additional cold diethyl ether to remove any remaining organic-soluble impurities, and dry under high vacuum.

Workflow for Boc Deprotection

Caption: Conceptual workflow for the acid-catalyzed deprotection of a Boc-protected amino acid.

Conclusion

Boc-gamma-methylene-DL-glutamic acid is a highly specialized chemical reagent designed for advanced applications in medicinal chemistry and peptide science. Its key features—a stable yet readily cleavable protecting group and a conformationally rigid backbone—provide researchers with a powerful tool for constructing novel molecules with potentially enhanced biological activity, stability, and receptor specificity. Understanding the strategic rationale behind its design and the standard protocols for its use is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Boc-gamma-methylene-DL-glutamic acid, - 和为-生命科学产品和服务解决方案提供商. (n.d.).

- Boc-L-Glutamic acid gamma-methyl ester | CAS 45214-91-3. (n.d.). Santa Cruz Biotechnology.

- Boc-gamma-methylene-DL-glutamic acid. (n.d.). Huateng Pharma.

- Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. (2025). Benchchem.

- Boc-Glu(OMe)-OH [45214-91-3]. (n.d.). Aapptec Peptides.

- Process for synthesizing l-y-methylene glutamic acid and analogs. (n.d.). Google Patents.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- γ-Glutamylmethylamide. (n.d.). Wikipedia.

- GAMMA-METHYLENE-DL-GLUTAMIC ACID. (n.d.). Local Pharma Guide.

- Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. (n.d.).

- Process for synthesizing L-γ-methylene glutamic acid and analogs. (n.d.). Google Patents.

- L-Glutamic acid. (n.d.). NIST WebBook.

- DL-Amino Acids. (n.d.). BOC Sciences.

- Glutamic acid. (n.d.). Wikipedia.

- Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics. (n.d.). PMC.

- glu | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- CAS 45214-91-3: BOC-GLU(OME)-OH. (n.d.). CymitQuimica.

- gamma-methyl-L-glutamate | C6H9NO4-2. (n.d.). PubChem.

- Drug delivery applications of poly-γ-glutamic acid. (n.d.).

- γ−Amino Acids. (n.d.). BOC Sciences.

- Application Notes. (n.d.). BOC Sciences.

- Boc-alpha-methyl-DL-glutamic acid. (n.d.). Santa Cruz Biotechnology.

- γ-Methyleneglutamic acid and related compounds from plants. (n.d.). PMC.

- GAMMA-METHYLENE-DL-GLUTAMIC ACID | 7150-74-5. (n.d.). ChemicalBook.

Sources

- 2. Boc-gamma-methylene-DL-glutamic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 6. Glutamic acid - Wikipedia [en.wikipedia.org]

- 7. glu | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Putative Mechanism of Action of Boc-gamma-methylene-DL-glutamic acid as a Glutamate Carboxypeptidase II Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for Boc-gamma-methylene-DL-glutamic acid, a novel compound with significant potential in neuropharmacology and oncology. Based on its structural analogy to known ligands, this document posits that the primary molecular target of this compound is Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and Prostate-Specific Membrane Antigen (PSMA). We will explore the foundational biochemistry of GCPII, delineate the structure-activity relationships of its inhibitors, and provide detailed, field-tested experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising new chemical entity.

Introduction: The Central Role of Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII) is a transmembrane zinc metallopeptidase with a pivotal role in the central nervous system and in the pathophysiology of various diseases.[1][2] Its primary endogenous substrate is the neuropeptide N-acetylaspartylglutamate (NAAG). GCPII catalyzes the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[1][2] This enzymatic action has profound implications:

-

In Neurology: By liberating glutamate, an excitatory neurotransmitter, GCPII activity is implicated in conditions of glutamate excitotoxicity, such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis.[3] Consequently, inhibiting GCPII is a promising therapeutic strategy to reduce excess glutamate and afford neuroprotection.[1]

-

In Oncology: GCPII is highly overexpressed in prostate cancer tissues, where it is referred to as Prostate-Specific Membrane Antigen (PSMA).[1][4] This has made it a key biomarker and therapeutic target for the imaging and treatment of prostate cancer.[3][4]

Given this dual importance, the discovery of novel and potent GCPII inhibitors is of significant scientific and clinical interest.

The Putative Mechanism of Action of Boc-gamma-methylene-DL-glutamic acid

While direct experimental data on Boc-gamma-methylene-DL-glutamic acid is emerging, its chemical structure provides a strong basis for hypothesizing its mechanism of action. The molecule combines key structural features known to be critical for GCPII inhibition:

-

A Glutamic Acid Core: This mimics the C-terminal glutamate of the endogenous substrate, NAAG, allowing it to be recognized by the active site of GCPII.

-

A Gamma-Methylene Modification: This structural alteration is hypothesized to enhance binding affinity and/or confer resistance to metabolic degradation.

-

A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amino moiety is a common feature in synthetic chemistry. In this context, it may serve to increase lipophilicity, potentially enhancing cell permeability, or it may be a prodrug feature, being cleaved in vivo to reveal the active pharmacophore.

Based on these features and the extensive literature on structure-activity relationships (SAR) of GCPII inhibitors, we propose that Boc-gamma-methylene-DL-glutamic acid acts as a competitive inhibitor of Glutamate Carboxypeptidase II .[1][5][6]

Visualizing the Proposed Inhibition

The following diagram illustrates the proposed mechanism of action at a molecular level.

Caption: Proposed competitive inhibition of GCPII by Boc-gamma-methylene-DL-glutamic acid.

Experimental Validation Protocols

To rigorously test the hypothesis that Boc-gamma-methylene-DL-glutamic acid is a GCPII inhibitor, a series of well-established assays should be performed. The following protocols are provided as a guide for researchers.

Primary Validation: In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of GCPII. A radioenzymatic assay is considered the gold standard.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Boc-gamma-methylene-DL-glutamic acid against recombinant human GCPII.

Materials:

-

Recombinant human GCPII

-

[³H]-NAAG (radiolabeled substrate)

-

Tris-HCl buffer (pH 7.4) with 1 mM CoCl₂

-

Boc-gamma-methylene-DL-glutamic acid

-

Known GCPII inhibitors (e.g., 2-PMPA, 2-MPPA) as positive controls[7]

-

AG1X8 ion-exchange resin

-

Scintillation fluid and counter

Step-by-Step Protocol:

-

Prepare a series of dilutions of Boc-gamma-methylene-DL-glutamic acid in the assay buffer.

-

In a 96-well plate, combine 40 pM of GCPII with the various concentrations of the test compound or control.

-

Initiate the enzymatic reaction by adding 30 nM [³H]-NAAG to each well.

-

Incubate the reaction mixture at 37°C for 25 minutes.

-

Stop the reaction by adding ice-cold sodium phosphate buffer.

-

To separate the product ([³H]-glutamate) from the unreacted substrate, pass the reaction mixture through an AG1X8 ion-exchange resin column.

-

Collect the flow-through containing the [³H]-glutamate.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Secondary Validation: Target Engagement Assay

A thermal shift assay (nanoDSF) can confirm direct binding of the compound to the GCPII protein.[7][8]

Objective: To demonstrate that Boc-gamma-methylene-DL-glutamic acid physically interacts with and stabilizes the GCPII protein.

Step-by-Step Protocol:

-

Prepare a solution of GCPII (0.15 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CoCl₂).

-

Add varying concentrations of Boc-gamma-methylene-DL-glutamic acid to the protein solution.

-

Load the samples into nanoDSF capillaries.

-

Use a nanoDSF instrument to apply a thermal ramp and monitor the intrinsic fluorescence of the protein at 330 nm and 350 nm.

-

The instrument will calculate the melting temperature (Tm) for each sample.

-

A dose-dependent increase in the Tm in the presence of the compound indicates stabilizing binding.

Tertiary Validation: Downstream Signaling Pathway Analysis

Inhibition of GCPII leads to an increase in extracellular NAAG, which in turn stimulates type 3 metabotropic glutamate receptors (mGluR3).[3][9] This leads to a reduction in cAMP-PKA signaling.[9]

Objective: To measure the effect of Boc-gamma-methylene-DL-glutamic acid on downstream signaling pathways in a cellular context.

Experimental Workflow:

Caption: Workflow for assessing downstream effects of GCPII inhibition.

Expected Outcome: Treatment with an effective GCPII inhibitor should lead to a measurable decrease in intracellular cAMP levels in neuronal cells that express both GCPII and mGluR3.

Data Presentation and Interpretation

The quantitative data obtained from the validation experiments should be summarized for clear comparison and interpretation.

Table 1: Comparative Inhibitory Potency and Target Engagement

| Compound | IC50 (nM) vs GCPII | Thermal Shift (ΔTm °C at 100 µM) |

| Boc-gamma-methylene-DL-glutamic acid | To be determined | To be determined |

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | ~0.2[7] | +11.77[7] |

| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | ~90[3][8] | +0.32[7] |

| Vehicle (DMSO) | >100,000 | 0 |

A potent inhibitor will exhibit a low nanomolar IC50 value and a significant positive thermal shift.

Conclusion and Future Directions

The structural characteristics of Boc-gamma-methylene-DL-glutamic acid strongly suggest that it functions as an inhibitor of Glutamate Carboxypeptidase II. The experimental framework provided in this guide offers a robust pathway to validate this hypothesis, from direct enzyme inhibition and target engagement to the analysis of downstream cellular signaling. Confirmation of this mechanism of action will establish Boc-gamma-methylene-DL-glutamic acid as a valuable tool for studying glutamate and NAAG signaling and as a lead compound for the development of novel therapeutics for neurological disorders and prostate cancer. Future studies should focus on determining its mode of inhibition (e.g., reversible vs. irreversible), its selectivity against other metalloproteases, and its efficacy in preclinical animal models of disease.[3][10]

References

- Structure-Activity Relationships of Glutamate Carboxypeptidase II (GCPII) Inhibitors. (n.d.).

-

Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. (2012). Current Medicinal Chemistry, 19(9), 1282-1294. Retrieved from [Link]

-

Structure-Activity Relationships of Glutamate Carboxypeptidase II (GCPII) Inhibitors. (2012). Current Medicinal Chemistry. Retrieved from [Link]

-

The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7486-7489. Retrieved from [Link]

-

Glutamate Carboxypeptidase II: An Overview of Structural Studies and Their Importance for Structure-Based Drug Design and Deciphering of the Catalytic Mechanism of the Enzyme. (2011). Current Medicinal Chemistry, 18(32), 4915-4925. Retrieved from [Link]

-

Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (2025). Frontiers in Chemistry, 13. Retrieved from [Link]

-

Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders. (2022). Molecular Psychiatry, 27(10), 4252-4263. Retrieved from [Link]

-

Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (n.d.). Retrieved from [Link]

-

Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. (2023). Journal of Chemical Information and Modeling, 63(5), 1547-1557. Retrieved from [Link]

-

A Method to Determine the Mode of Binding for GCPII Inhibitors using Bio-Layer Interferometry. (n.d.). Retrieved from [Link]

-

Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. (n.d.). Retrieved from [Link]

-

NAAG peptidase (GCPII) inhibition assay NAAG radiolabeled in the... (n.d.). ResearchGate. Retrieved from [Link]

-

The role of glutamate signaling in pain processes and its regulation by GCP II inhibition. (2012). Current Medicinal Chemistry, 19(9), 1323-1334. Retrieved from [Link]

-

Chronic GCPII (glutamate-carboxypeptidase-II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques. (2026). Alzheimer's & Dementia. Retrieved from [Link]

-

Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders. (2022). Molecular Psychiatry. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Sci-Hub. Structure-Activity Relationships of Glutamate Carboxypeptidase II (GCPII) Inhibitors / Current Medicinal Chemistry, 2012 [sci-hub.jp]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. lsb.avcr.cz [lsb.avcr.cz]

- 5. Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of Boc-γ-Methylene-DL-Glutamic Acid in Solid-Phase Peptide Synthesis

Executive Summary

The engineering of complex peptide therapeutics increasingly relies on non-natural amino acids to introduce bioorthogonal reaction sites. Boc-γ-methylene-DL-glutamic acid (CAS 175088-83-2) is a highly specialized building block that introduces a reactive terminal exo-methylene (alkene) group directly onto the glutamic acid side chain.

By utilizing the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, chemists can seamlessly incorporate this residue while preserving the integrity of base-labile functional groups[1]. Once integrated, the unhindered γ-methylene group serves as a versatile chemical handle for downstream modifications, including macrocyclization (peptide stapling)[2], radical-mediated thiol-ene click bioconjugation, and targeted covalent inhibition via Michael addition[3].

Physicochemical Properties & Reaction Parameters

To ensure reproducibility in automated or manual SPPS, understanding the foundational properties and reaction kinetics of the γ-methylene moiety is critical.

Table 1: Physicochemical Specifications of Boc-γ-Methylene-DL-Glu

| Property | Specification | Mechanistic Significance |

| CAS Number | 175088-83-2 | Unique identifier for procurement and validation. |

| Molecular Formula | C11H17NO6 | Determines mass spectrometry (MS) shift during sequence validation. |

| Molecular Weight | 259.26 g/mol | Used for precise stoichiometric calculations during activation. |

| Protecting Group | N-α-Boc | Requires strong acid (TFA) for deprotection; orthogonal to base-labile modifications[1]. |

| Reactive Moiety | γ-exo-methylene | Unhindered terminal alkene; highly reactive to thiyl radicals and metathesis catalysts. |

Table 2: Comparative Reaction Parameters for γ-Methylene Functionalization

| Functionalization Strategy | Catalyst / Initiator | Solvent System | Reaction Time | Typical Yield | Primary Application |

| Thiol-Ene Click | LAP (Photoinitiator), 365 nm UV | Aqueous Buffer (pH 7.0) | 15 - 30 min | > 85% | Late-stage bioconjugation (PEG, fluorophores) |

| Ring-Closing Metathesis | Grubbs 1st/2nd Gen Catalyst | DCE or DCM | 2 - 4 hours | 60 - 80% | Peptide stapling (α-helix stabilization)[2] |

| Michael Addition | Base-catalyzed (e.g., DIPEA) | DMF or Aqueous (pH 8.0) | 4 - 12 hours | Variable | Covalent enzyme inhibition[3] |

Mechanistic Rationale: The E-E-A-T Perspective

Why Choose the Boc-SPPS Strategy?

While Fmoc-SPPS is the modern default, the 1[1] is specifically selected when synthesizing complex thioesters (e.g., for Native Chemical Ligation) or when the peptide contains base-labile modifications that would degrade under repeated piperidine treatments. Boc deprotection utilizes Trifluoroacetic acid (TFA), and final global cleavage is achieved with anhydrous Hydrogen Fluoride (HF), leaving the robust γ-methylene group completely intact.

The Chemical Logic of the γ-Methylene Group

The exo-methylene group acts as an unhindered terminal alkene. Unlike internal alkenes, terminal alkenes undergo radical-mediated thiol-ene click reactions with near-perfect anti-Markovnikov regioselectivity and rapid kinetics. Furthermore, the proximity of the alkene to the electron-withdrawing carboxylate makes it a viable Michael acceptor for targeting nucleophilic cysteines in enzymatic active sites[3].

Experimental Workflows & Self-Validating Protocols

Protocol A: On-Resin Coupling of Boc-γ-Methylene-DL-Glu

This protocol ensures high-yielding incorporation of the sterically demanding non-natural amino acid.

-

Resin Swelling : Swell PAM (Phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

-

Causality: Swelling the polystyrene-based resin expands the polymer matrix, exposing internal reactive sites and maximizing coupling efficiency.

-

-

Boc Deprotection : Treat the resin with 100% TFA for 2 × 5 minutes. Wash extensively with DCM and DMF.

-

Causality: TFA rapidly cleaves the acid-labile Boc group, exposing the primary amine for the next coupling step without utilizing nucleophilic bases.

-

-

Activation & Coupling : Pre-activate 3.0 equivalents of Boc-γ-methylene-DL-Glu with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 60 minutes.

-

Causality: The γ-methylene group introduces steric bulk near the α-carbon. HATU (a highly reactive uronium salt) prevents sluggish coupling kinetics and minimizes epimerization.

-

-

Self-Validation (Kaiser Test) : Extract a few resin beads and perform a quantitative ninhydrin (Kaiser) test.

-

Causality: Primary amines react with ninhydrin to form a deep blue complex (Ruhemann's purple). A yellow/colorless bead confirms >99% coupling. Do not proceed if the beads are blue ; repeat Step 3 to prevent deletion sequences.

-

-

Capping : Treat with Acetic Anhydride/Pyridine (1:1) to cap any unreacted amines.

Protocol B: Post-Cleavage Thiol-Ene Click Bioconjugation

This protocol utilizes the γ-methylene group for late-stage, bioorthogonal payload attachment.

-

Global Cleavage : Cleave the peptide from the resin using anhydrous HF containing 5% anisole (scavenger) at 0°C for 1 hour. Precipitate in cold ether and purify via RP-HPLC.

-

Reaction Setup : Dissolve the purified peptide (1 eq) and a thiol-containing payload (e.g., PEG-SH or Fluorophore-SH, 5 eq) in a degassed aqueous buffer (pH 7.0).

-

Causality: Degassing the solvent (via argon sparging) is critical. Oxygen is a potent radical scavenger that will quench the thiyl radicals and halt the reaction.

-

-

Photo-Initiation : Add a water-soluble photoinitiator (e.g., LAP, 0.2 eq). Irradiate the vessel with 365 nm UV light for 15–30 minutes.

-

Validation : Monitor the reaction via LC-MS. The product mass should equal the exact sum of the peptide mass and the thiol payload mass (addition reaction, no leaving group).

Visualizations of Chemical Logic

Workflow for incorporating Boc-γ-methylene-DL-Glu in SPPS and downstream functionalization.

Pathways enabled by the reactive γ-methylene group in solid-phase peptide synthesis.

Troubleshooting & Optimization

-

Issue: Premature saturation of the alkene during SPPS.

-

Root Cause: Exposure to strong reducing agents or unintended radical initiation during subsequent coupling cycles.

-

Solution: Maintain strict dark conditions if photosensitive reagents are present in the lab. Avoid using silane-based scavengers during intermediate washing steps.

-

-

Issue: Incomplete HF Cleavage / Alkene Degradation.

-

Root Cause: Highly reactive carbocations generated during HF cleavage can attack the γ-methylene double bond.

-

Solution: Optimize the scavenger cocktail. Ensure a minimum of 5% anisole or p-cresol is present to trap carbocations rapidly before they can interact with the alkene moiety.

-

References

- Title: Boc-gamma-methylene-DL-glutamic acid, CAS 175088-83-2 Source: Codow URL

- Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: Beilstein Journals URL

- Source: Chemical Society Reviews (RSC Publishing)

- Title: thio-michael addition reaction: Topics by Science.

Sources

- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 2. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 3. thio-michael addition reaction: Topics by Science.gov [science.gov]

Application Notes & Protocols: Incorporating Boc-γ-methylene-DL-glutamic Acid into Novel Peptides

Abstract

The design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Incorporating conformationally constrained amino acids is a powerful strategy to limit the conformational flexibility of peptides, thereby enhancing their binding affinity, selectivity, and metabolic stability. This document provides a detailed guide for researchers on the use of Boc-γ-methylene-DL-glutamic acid , a unique non-canonical amino acid, as a building block for the synthesis of novel peptides. We present the rationale for its use, detailed protocols for its incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptides.

Introduction: The Rationale for Conformational Constraint

Peptides are highly versatile molecules, but their inherent flexibility can be a significant drawback, often leading to poor bioavailability and non-specific binding. Introducing rigid structural elements can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1] N-methylation is one such strategy that imparts conformational constraints.[2] Another powerful approach is the use of cyclic or unsaturated amino acids.

Boc-γ-methylene-DL-glutamic acid introduces a unique constraint at the γ-carbon of the glutamic acid side chain. The exocyclic double bond locks the Cβ-Cγ bond, restricting the rotational freedom of the side-chain carboxyl group. This can have profound effects on the peptide's secondary structure and its interaction with biological targets, potentially leading to the development of more potent and selective enzyme inhibitors or receptor modulators.[1]

This guide details the strategic considerations and practical steps for leveraging this building block in your research.

The Building Block: Boc-γ-methylene-DL-glutamic Acid

This non-canonical amino acid possesses three key features that dictate its use in peptide synthesis:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, making it suitable for the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[][4] This group is stable under the basic or neutral conditions used for peptide coupling but is readily removed with mild acids like trifluoroacetic acid (TFA).[][5]

-

The γ-methylene Group: This exocyclic double bond is the key constraining element. It introduces steric bulk and defined geometry to the side chain. During synthesis, this can present challenges such as slower coupling kinetics or aggregation, which must be addressed through optimized protocols.

-

The DL-Racemic Mixture: The starting material is a racemic mixture at the α-carbon. This means that its incorporation into a peptide chain will result in the formation of two diastereomeric peptides. These diastereomers will need to be separated and characterized individually during downstream purification and analysis.

Caption: Structure of Boc-γ-methylene-DL-glutamic acid.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the robust Boc/Bzl SPPS strategy. Due to the unique nature of the building block, certain steps require special attention.

Materials and Reagents

| Reagent/Material | Purpose | Recommended Grade |

| Boc-γ-methylene-DL-glutamic acid | Building Block | Synthesis Grade |

| Merrifield or PAM Resin | Solid support for peptide acids | 100-200 mesh, 0.5-1.0 mmol/g |

| MBHA or BHA Resin | Solid support for peptide amides | 100-200 mesh, 0.5-1.0 mmol/g |

| Dichloromethane (DCM) | Solvent for swelling, washing | Anhydrous, Peptide Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Solvent for coupling, washing | Anhydrous, Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Boc deprotection reagent | Reagent Grade |

| Diisopropylethylamine (DIPEA) | Neutralization base | Reagent Grade |

| HBTU/HCTU or HATU | Coupling activator | >99% Purity |

| HOBt or HOAt | Racemization suppressant | >99% Purity |

| Anhydrous Hydrogen Fluoride (HF) | Cleavage reagent (requires special apparatus) | N/A |

| Scavengers (e.g., anisole, p-cresol) | Cation scavengers for cleavage | Reagent Grade |

Workflow Overview

The overall workflow for incorporating the modified amino acid follows the standard SPPS cycle of deprotection, activation, and coupling.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol

Protocol 1: Resin Swelling and Preparation

-

Place the desired resin (e.g., 100 mg, 0.1 mmol) into a fritted reaction vessel.

-

Add DCM (2-3 mL) and agitate gently for 30 minutes to swell the resin beads.[4]

-

Drain the DCM and wash the resin twice with DMF (2 mL each) to prepare for the first coupling or deprotection.

Protocol 2: Boc Deprotection

-

To the swollen, Boc-protected peptide-resin, add a solution of 50% TFA in DCM (2 mL).[5]

-

Agitate for 2 minutes, then drain the solution.

-

Add a fresh portion of 50% TFA in DCM (2 mL) and agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[5]

-

Drain the deprotection solution. This leaves the N-terminal amine as a trifluoroacetate salt.[5]

Protocol 3: Neutralization

-

Wash the resin thoroughly with DCM (3 x 2 mL) and then DMF (2 x 2 mL).

-

Add a solution of 10% DIPEA in DMF (2 mL) and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of DIPEA. The resin is now ready for the next coupling step.

Protocol 4: Coupling of Boc-γ-methylene-DL-glutamic Acid

Causality Note: Due to the steric hindrance imparted by the γ-methylene group, a standard carbodiimide coupling may be inefficient. Using a more potent aminium-based coupling reagent like HBTU or HATU is strongly recommended to achieve high coupling efficiency.[6][7]

-

In a separate vial, dissolve Boc-γ-methylene-DL-glutamic acid (3 equivalents based on resin substitution) and HBTU (3 eq.) in DMF (1 mL).

-

Add DIPEA (6 eq.) to the solution to activate the amino acid. The solution may turn yellow. Allow pre-activation for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction vessel for 2-4 hours. Note: This is longer than a typical coupling time for standard amino acids.

-

Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with fresh reagents ("double coupling").[8]

-

Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (1x) to prepare for the next deprotection cycle.

Protocol 5: Final Cleavage and Deprotection

Safety Warning: Cleavage with anhydrous Hydrogen Fluoride (HF) is highly hazardous and must be performed by trained personnel in a specialized, dedicated apparatus.

-

Dry the final peptide-resin thoroughly under a high vacuum.

-

Place the resin in a specialized HF reaction vessel. Add a magnetic stir bar and a scavenger, such as anisole (1 mL per gram of resin).

-

Cool the vessel to -10 °C. Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.

-

The crude peptide and resin mixture remains. Triturate this solid with cold diethyl ether to precipitate the peptide and remove organic scavengers.

-

Filter the peptide and dissolve it in an appropriate aqueous buffer (e.g., 10% acetic acid) for purification.

Characterization and Validation

The successful synthesis must be confirmed through rigorous analytical techniques. This step is critical for ensuring the trustworthiness of the results.

Protocol 6: Purification by RP-HPLC

-

Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., Buffer A: 0.1% TFA in water).

-

Inject the solution onto a preparative C18 reverse-phase HPLC column.

-

Elute the peptide using a gradient of Buffer B (e.g., 0.1% TFA in acetonitrile).

-

Expected Result: Due to the use of a DL-racemic mixture, you should expect to see two distinct, closely eluting peaks corresponding to the two peptide diastereomers. Collect these fractions separately.

Protocol 7: Identity Confirmation by Mass Spectrometry

-

Analyze the collected HPLC fractions using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[9]

-

Expected Result: Both collected fractions should exhibit the same molecular weight, corresponding to the theoretical mass of the desired peptide containing the γ-methylene-glutamic acid residue. The mass spectrum confirms the successful incorporation of the building block. Fragmentation analysis (MS/MS) can further confirm the peptide sequence.[10][11]

Applications and Future Directions

Peptides incorporating Boc-γ-methylene-DL-glutamic acid are novel research tools. Potential applications include:

-

Enzyme Inhibitors: The constrained side chain can be designed to fit into the active site of enzymes like proteases or kinases, potentially offering increased potency and selectivity.

-

Probing Protein-Protein Interactions: The rigid side chain can be used to mimic a specific conformation of a natural peptide ligand, helping to dissect the structural requirements for binding.

-

Novel Biomaterials: The unique structural features could be exploited in the design of self-assembling peptides for hydrogel formation or other material science applications.[12]

Future work should focus on the asymmetric synthesis of the L- and D- enantiomers of the building block to allow for the stereospecific synthesis of peptide analogs, eliminating the need for diastereomeric separation and allowing for a clearer understanding of the structure-activity relationship.

References

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Characterisation of Neuroprotective Efficacy of Modified poly-arginine-9 (R9) Peptides Using a Neuronal Glutamic Acid Excitotoxicity Model. (2017). PubMed. Retrieved from [Link]

-

Ampholytic Peptides Consisting of an Alternating Lysine/Glutamic Acid Sequence for the Simultaneous Formation of Polyion Complex Vesicles. (2024). ACS Polymers Au. Retrieved from [Link]

-

Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. (2003). PMC. Retrieved from [Link]

-

Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). MDPI. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2020). MDPI. Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Springer. Retrieved from [Link]

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). MDPI. Retrieved from [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. Retrieved from [Link]

-

Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

-

Incorporation of conformationally constrained beta-amino acids into peptides. (2000). PubMed. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

- 1. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. waters.com [waters.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Incorporation of Boc-γ-methylene-DL-glutamic Acid into Peptidomimetics

Abstract

The design of peptidomimetics with enhanced stability, novel conformational properties, and tailored biological activity is a cornerstone of modern drug development. Unnatural amino acids are critical tools in this endeavor, with conformationally constrained residues offering a powerful method to lock peptides into bioactive shapes.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Boc-γ-methylene-DL-glutamic acid, a unique glutamate analog, into peptide sequences. The presence of the γ-methylene group introduces significant steric bulk and constrains side-chain flexibility, presenting unique challenges during peptide synthesis.[2] We will dissect the causality behind experimental choices, focusing on robust coupling strategies for sterically hindered amino acids and the necessary orthogonal protection schemes compatible with Boc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural properties of γ-methylene-glutamic acid to advance their peptidomimetic programs.

The Rationale: Why Incorporate γ-Methylene-Glutamic Acid?

Glutamic acid is a fundamental excitatory neurotransmitter, and its analogs are of high interest for probing receptor selectivity and designing novel therapeutics.[3] The introduction of a methylene group at the γ-position of glutamic acid serves several key purposes in peptidomimetic design:

-

Conformational Constraint: The sp²-hybridized carbon of the methylene group restricts the rotational freedom of the amino acid side chain. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

-

Metabolic Stability: The modification can sterically hinder access by proteases, increasing the in-vivo half-life of the resulting peptide.[4]

-

Structural Mimicry: The constrained side chain can be used to mimic a specific turn or secondary structure element of a natural peptide or protein.[5]

A critical consideration for the researcher is that Boc-γ-methylene-DL-glutamic acid is a racemic mixture at the α-carbon. This means its incorporation into a peptide chain will result in a mixture of diastereomers. These diastereomers will likely have different conformational preferences and biological activities, necessitating robust analytical and purification methods to separate and characterize them individually.

Core Synthetic Challenge: Steric Hindrance

The primary obstacle to the efficient incorporation of this amino acid is the steric hindrance posed by the γ-methylene group, which can impede the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for such sterically demanding couplings, leading to low yields and deletion sequences.[6] Therefore, more potent activation strategies are not just recommended, but essential for success.[7]

Strategic Planning: SPPS vs. LPPS and Orthogonal Protection

Choice of Synthesis Platform

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common and versatile method for research-scale and moderately scaled peptide synthesis.[8] Its primary advantage is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound peptide.[9] Given the need for potent, and often expensive, coupling reagents for hindered amino acids, SPPS allows for the use of necessary excess without complex downstream purification of intermediates.[10] This guide will focus on SPPS protocols.

-

Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactions occur in a homogenous solution.[11] While intermediate purification can be more complex than in SPPS, LPPS offers advantages in scalability, reduced reagent consumption, and is often preferred for large-scale industrial production.[11][12]

The Boc/Bzl Orthogonal Protection Scheme

The use of a Boc-protected amino acid dictates the overall synthetic strategy. Boc-based SPPS relies on a graded acid lability protection scheme:[13]

-

Temporary Nα-Protection: The Boc group is labile to moderate acids (e.g., 25-50% Trifluoroacetic Acid in Dichloromethane) and is removed at each cycle to expose the N-terminal amine for the next coupling step.[13][14]

-

Permanent Side-Chain Protection: Side-chain protecting groups must be stable to the repetitive TFA treatments used for Boc removal. They are typically benzyl-based (Bzl) ethers, esters, or carbamates.

-

Final Cleavage: A very strong acid, typically anhydrous Hydrogen Fluoride (HF), is used at the end of the synthesis to simultaneously cleave the completed peptide from the resin and remove all side-chain protecting groups.[15]

For Boc-γ-methylene-DL-glutamic acid, both carboxyl groups are reactive. The α-carboxyl is used for peptide bond formation, while the γ-carboxyl on the side chain must be protected. A cyclohexyl (cHx) ester is an excellent choice for this purpose, as it is stable to TFA but readily cleaved by HF.[16] Therefore, the ideal building block for synthesis is Boc-γ-methylene-DL-glutamic acid-γ-cyclohexyl ester .

Experimental Protocols: A Validated Workflow for Incorporation

This section provides detailed, step-by-step protocols for the successful incorporation of Boc-γ-methylene-DL-glutamic acid into a peptide sequence using Boc-SPPS.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Standard Nα-Boc Deprotection and Neutralization

This protocol is performed prior to coupling any amino acid in the sequence.

-

Resin Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.[15] Drain the solvent.

-

Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate gently for 30 minutes at room temperature.[13] Drain the TFA solution.

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.

-

Neutralization: Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Repeat this step once. This converts the N-terminal ammonium trifluoroacetate salt to a free amine, ready for coupling.[9]

-

Final Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove excess DIEA. Proceed immediately to the coupling step.

Protocol 3.2: Coupling Strategies for Boc-γ-methylene-DL-Glu(OcHx)-OH

Due to steric hindrance, a strategic choice of coupling reagent is paramount. Use the following decision guide and protocols.

Caption: Decision tree for selecting a coupling strategy for hindered amino acids.

Method A: High-Potency Uronium/Aminium Salt Coupling (Recommended First Choice)

This method utilizes reagents like HATU or HCTU that form highly reactive O-acylisourea esters, efficiently overcoming steric barriers.[7]

-

Reagent Preparation: In a separate vessel, dissolve Boc-γ-methylene-DL-Glu(OcHx)-OH (4 equivalents relative to resin loading), HATU (3.9 eq.), and DIEA (8 eq.) in N-Methyl-2-pyrrolidone (NMP).

-

Pre-activation: Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Longer times may be required compared to non-hindered amino acids.

-

Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with NMP (3x) and DCM (3x).

Method B: Double Coupling

If monitoring indicates incomplete coupling after the first attempt, a second coupling is a simple and effective solution.[7]

-

Following the first coupling reaction (Method A, step 4), drain the reaction solution and wash the resin with NMP (2x).

-

Repeat steps 1-3 from Method A with a fresh solution of activated amino acid.

-

Agitate for another 2-4 hours.

-

Wash the resin as described in Method A, step 6.

Table 1: Comparison of Common Coupling Reagents for Hindered Residues

| Reagent | Reagent Type | Activating Species | Relative Reactivity | Key Considerations |

| DCC/DIC | Carbodiimide | O-acylisourea | Low-Moderate | Often insufficient for sterically demanding couplings.[7] |

| HBTU/HCTU | Aminium/Uronium | O-Benzotriazolyl ester | High | HCTU is generally more reactive than HBTU.[7] |

| HATU | Aminium/Uronium | O-Azabenzotriazolyl ester | Very High | Generally considered one of the most effective reagents for difficult couplings.[6] |

| PyBOP | Phosphonium | O-Benzotriazolyl ester | High | Similar in efficacy to HBTU. |

| TFFH | Fluorinating Agent | Acyl Fluoride | Extremely High | Used to form highly reactive acyl fluorides for the most challenging cases.[17][18] |

Protocol 3.3: Final Cleavage from Resin and Global Deprotection

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment.

-

Resin Preparation: Dry the fully assembled peptide-resin under high vacuum for at least 4 hours.

-

Scavenger Preparation: Prepare a cleavage cocktail. For a typical peptide, a mixture of HF:p-cresol (90:10, v/v) is used. If the peptide contains Trp, Met, or Cys, additional scavengers like anisole or dithiothreitol are required.[14]

-

Cleavage Reaction: Cool the reaction vessel containing the resin and a stir bar to -5°C in a specialized HF apparatus. Condense the required volume of anhydrous HF into the vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Triturate the remaining residue with cold diethyl ether. The crude peptide will precipitate as a solid.

-

Isolation: Filter the solid peptide, wash with more cold ether, and dry under vacuum.

-

Purification: Dissolve the crude peptide in a suitable aqueous/organic solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Post-synthesis analysis is critical to confirm the successful incorporation and to characterize the resulting diastereomers.[19]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the crude peptide and for purifying the final product.[20] Due to the DL-nature of the incorporated amino acid, the chromatogram will likely show two distinct, closely eluting peaks representing the two diastereomers. An optimized gradient may be required for baseline separation.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should be used to confirm the molecular weight of the final peptide(s).[19][21] The observed mass should match the theoretical mass calculated for the peptide containing one γ-methylene-glutamic acid residue. Both diastereomeric peaks from the HPLC should yield the same mass.

-

Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence and pinpoint the location of the modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D-NMR experiments (COSY, TOCSY, NOESY) can provide insights into the three-dimensional conformation of the purified diastereomers in solution, revealing the structural impact of the constrained residue.

Troubleshooting Guide

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| Low Yield of Final Peptide | Incomplete coupling of the hindered residue. | Use a more potent coupling reagent (e.g., switch from HBTU to HATU).[7] Increase coupling time. Perform a double coupling.[7] |

| Mass Spectrum shows Deletion (-M) | Failed coupling at the hindered residue step. | See above. Ensure complete deprotection and neutralization before the coupling step. |

| HPLC shows multiple peaks | Expected diastereomers. Incomplete deprotection of side chains. Side reactions during HF cleavage. | Optimize HPLC gradient for diastereomer separation. Ensure sufficient cleavage time and proper scavengers.[14] |

| Kaiser Test is Positive (Blue) after Coupling | Incomplete coupling reaction. | Extend reaction time or perform a double coupling.[7] Consider switching to a more effective solvent like NMP if using DMF.[7] |

Conclusion

The incorporation of Boc-γ-methylene-DL-glutamic acid is a challenging yet rewarding strategy for creating novel peptidomimetics. Success hinges on anticipating the steric challenges and employing a robust synthetic approach. By utilizing high-potency coupling reagents like HATU, extending reaction times, and performing double couplings when necessary, researchers can efficiently incorporate this valuable building block. Careful attention to the Boc/Bzl/HF orthogonal protection scheme and rigorous analytical characterization are essential to isolate and validate the final diastereomeric products. The protocols and insights provided herein offer a validated framework to empower scientists in the rational design and synthesis of next-generation peptide-based therapeutics.

References

-

Title: Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications URL: [Link]

-

Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: Request PDF (originally from a chemistry journal) URL: [Link]

-

Title: Introduction to Peptide Synthesis Source: PMC - NIH URL: [Link]

-

Title: Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides Source: Research Communities URL: [Link]

-

Title: Liquid Phase Peptide Synthesis via One-Pot Nanostar Sieving (PEPSTAR) Source: PMC - NIH URL: [Link]

- Title: Liquid phase synthesis of peptides and peptide derivatives Source: Google Patents URL

-

Title: Experimental procedures Solid phase peptide synthesis (SPPS) Source: The Royal Society of Chemistry URL: [Link]

-

Title: A schematic representation of peptide synthesis using Boc protected... Source: ResearchGate URL: [Link]

-

Title: A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides Source: Gellman Group (University of Wisconsin-Madison) URL: [Link]

-

Title: Liquid phase peptide synthesis (LPPS) in flow Source: Vapourtec URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy Source: J-STAGE URL: [Link]

-

Title: The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides Source: PMC - NIH URL: [Link]

-

Title: A Unique Conformational Behaviour of Glutamine Peptides Source: Scirp.org URL: [Link]

-

Title: Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations Source: UQ eSpace URL: [Link]

-

Title: Green solid-phase peptide synthesis (GSPPS): A total change of the solvents paradigm Source: American Peptide Society URL: [Link]

-

Title: Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues Source: PubMed URL: [Link]

-

Title: γ-AApeptides as a new class of peptidomimetics Source: PMC - NIH URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

-

Title: Peptidomimetics in Organic and Medicinal Chemistry: The Art of Transforming Peptides in Drugs Source: ResearchGate URL: [Link]

-

Title: Effective Structural Characterization Strategies for Peptides Source: BioPharmaSpec URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL: [Link]

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. scirp.org [scirp.org]

- 3. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. Green solid-phase peptide synthesis (GSPPS): A total change of the solvents paradigm - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 11. One moment, please... [bachem.com]

- 12. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. ijsra.net [ijsra.net]

- 20. researchgate.net [researchgate.net]

- 21. biopharmaspec.com [biopharmaspec.com]

Application Note: Coupling Strategies for Boc-γ-Methylene-DL-Glutamic Acid in Peptidomimetic Synthesis

Executive Summary

Boc-γ-methylene-DL-glutamic acid (CAS 175088-83-2) is a highly specialized, dicarboxylic amino acid derivative. Characterized by its α,β-unsaturated γ-carboxylic acid, it serves as a critical building block in the synthesis of folate antimetabolites (such as 10-deazaaminopterin analogs)[1], TRPM8 modulators[2], and targeted covalent inhibitors (TCIs). This application note details the thermodynamic principles, chemoselective coupling protocols, and critical side-reaction mitigations required to successfully incorporate this moiety into complex peptidomimetics and drug candidates.

Mechanistic Overview & Chemoselectivity

The molecule possesses two distinct carboxylic acid groups: an aliphatic α-COOH and a conjugated γ-COOH. The presence of the γ-methylene group (–C(=CH₂)–) transforms the γ-COOH into an acrylic acid derivative. Upon amide coupling, this moiety becomes an acrylamide—a privileged Michael acceptor widely used in covalent drug design to target active-site cysteines irreversibly[1].

Because the commercially available form is a DL-racemate with both carboxylic acids unprotected, global activation will naturally yield bis-amides. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which prevents self-polymerization during the activation of the carboxylic acids[3]. The synthesis of pure L-γ-methylene glutamic acid derivatives often requires careful control of decyclization and protection steps[4], but when utilizing the DL-racemate, specific coupling kinetics must be respected to avoid scrambling diastereomeric ratios during peptide chain elongation.

Pathway of Boc-γ-MGA activation, amidation, and subsequent Michael addition by cysteine.

Quantitative Data & Reagent Selection

When designing a coupling strategy, the choice of activating reagent dictates the ratio of bis-amidation versus mono-amidation, as well as the degree of epimerization. While the starting material is a DL-racemate, preventing further kinetic resolution or scrambling during coupling to chiral peptide sequences is critical to avoid complex diastereomeric mixtures that complicate HPLC purification.

Table 1: Comparison of Coupling Reagents for Boc-γ-Methylene-DL-Glutamic Acid

| Coupling Reagent | Equivalents (per Boc-γ-MGA) | Base | Solvent | Yield (%) | Epimerization Risk | Primary Application |

| HATU / DIPEA | 2.2 eq | DIPEA (4.0 eq) | DMF | >95% | Moderate | Difficult couplings, hindered amines |

| DIC / Oxyma | 2.0 eq | None (or Collidine) | DMF / DCM | 90-95% | Low | Automated SPPS workflows[5] |

| EDC / HOBt | 2.2 eq | DIPEA (2.5 eq) | DCM | 85-90% | Low | Solution-phase synthesis |

Note: DIC/Oxyma is highly preferred in automated Solid-Phase Peptide Synthesis (SPPS) workflows to prevent the formation of water-soluble ureas that are difficult to wash from hydrophobic resins[5].

Experimental Protocols

Protocol A: Solution-Phase Bis-Amidation (Synthesis of Bivalent Warheads)

Causality: HATU is selected for its high efficiency in activating both the sterically hindered aliphatic α-COOH and the electronically deactivated conjugated γ-COOH. DIPEA serves as a non-nucleophilic base to drive the reaction without attacking the Michael acceptor.

-

Preparation: Dissolve 1.0 mmol of Boc-γ-methylene-DL-glutamic acid in 10 mL of anhydrous DMF.

-

Activation: Add 2.2 mmol of HATU to the solution and stir for 5 minutes at 0°C to initiate the formation of the active ester.

-

Base Addition: Dropwise, add 4.0 mmol of DIPEA. The solution will typically turn a pale yellow.

-

Amidation: Add 2.1 mmol of the target primary amine (e.g., a functionalized alkylamine or peptide fragment).

-

Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping